N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide
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Overview
Description
The compound identified as “N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The process involves C-H alkylation reaction by a mechanical grinding method .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or hydrocarbons.
Scientific Research Applications
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide include other indole derivatives and halogenated hydrocarbons. These compounds share similar chemical structures and reactivity patterns.
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and properties. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-10-7-5-9(6-8-10)15(21)20-19-14-12-4-2-1-3-11(12)13(17)18-14/h1-8H,(H,20,21)(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSHHXALANHGGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)C3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=N/NC(=O)C3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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